

# NMR Characterization of N-Cyano-N,Odimethylisourea Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	N-Cyano-N,O-dimethylisourea	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of **N-Cyano-N,O-dimethylisourea** and its derivatives. Due to the limited availability of public domain experimental data for this specific compound, this document presents a detailed, hypothetical NMR analysis based on established principles and data from structurally related molecules. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering expected spectral data, detailed experimental protocols for characterization, and a comparison with alternative analytical techniques.

### Introduction

**N-Cyano-N,O-dimethylisourea** is a small organic molecule with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure combines a cyano group, an isourea backbone, and two methyl groups in distinct chemical environments (N-methyl and O-methyl). NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide will focus on the expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **N-Cyano-N,O-dimethylisourea**.

## **Predicted NMR Data**



The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **N-Cyano-N,O-dimethylisourea**. These predictions are based on typical chemical shift ranges for similar functional groups.[1][2][3][4]

Table 1: Predicted <sup>1</sup>H NMR Data for **N-Cyano-N,O-dimethylisourea** 

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
N-CH <sub>3</sub>	3.0 - 3.4	Singlet	3H
O-CH <sub>3</sub>	3.8 - 4.2	Singlet	3H

Table 2: Predicted <sup>13</sup>C NMR Data for **N-Cyano-N,O-dimethylisourea** 

Carbon	Predicted Chemical Shift (δ, ppm)
CN	115 - 120
N-CH₃	30 - 35
O-CH₃	55 - 60
C=N (Isourea)	150 - 160

## **Experimental Protocols**

This section outlines the methodologies for the synthesis and NMR characterization of **N-Cyano-N,O-dimethylisourea**.

Synthesis of N-Cyano-N,O-dimethylisourea

A plausible synthetic route to **N-Cyano-N,O-dimethylisourea** could involve the reaction of O-methylisourea with a cyanogen halide, followed by N-methylation. A general procedure is outlined below:

• Cyanation of O-Methylisourea: O-Methylisourea hydrochloride or sulfate salt is neutralized with a suitable base (e.g., sodium hydroxide or potassium carbonate) in an appropriate solvent like methanol or acetonitrile. The resulting free O-methylisourea is then reacted with



a cyanating agent such as cyanogen bromide at a controlled temperature (e.g., 0-10 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC).

- N-methylation: Upon completion of the cyanation reaction, a methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture along with a base (e.g., potassium carbonate) to facilitate the methylation of the nitrogen atom. The reaction is typically stirred at room temperature until completion.
- Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>) and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield pure **N-Cyano-N,O-dimethylisourea**.

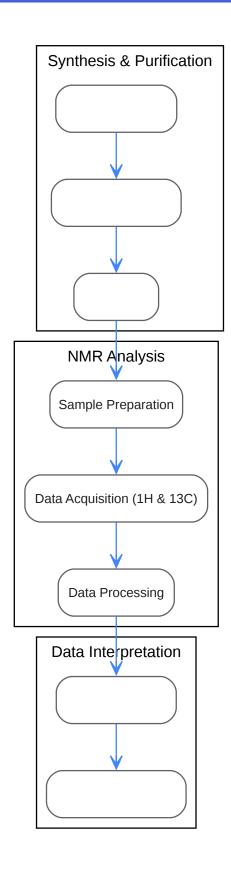
### NMR Sample Preparation and Data Acquisition

- Sample Preparation: Approximately 5-10 mg of the purified N-Cyano-N,O-dimethylisourea is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 to 4096) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

# **Visualization of Key Information**

The following diagrams illustrate the molecular structure and a general workflow for NMR characterization.





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## References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. One moment, please... [chemistrysteps.com]
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